3,5-Bis-tert-butylsalicylic acid

Vue d'ensemble

Description

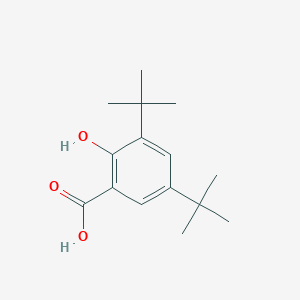

3,5-Bis-tert-butylsalicylic acid (C₁₅H₂₂O₃, molecular weight: 250.33 g/mol) is a substituted salicylic acid derivative featuring two bulky tert-butyl groups at the 3 and 5 positions of the aromatic ring. It is a white to off-white crystalline powder with a melting point of 157–162°C and a density of 1.07 g/cm³ . Its pKa is 3.34 ± 0.14, reflecting moderate acidity . The compound is widely used in industrial applications, including pressure-sensitive recording papers and as an antioxidant in pesticides .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis-tert-butylsalicylic acid typically involves the following steps:

Esterification: Methyl salicylate is reacted with methanol in the presence of concentrated sulfuric acid at 0-15°C to form methyl 3,5-di-tert-butyl salicylate.

Hydrolysis: The ester is then hydrolyzed using sodium hydroxide in water at 70-90°C to yield 3,5-di-tert-butyl salicylic acid.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 3,5-Bis-tert-butylsalicylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into hydroxy derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzene ring.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products: The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted salicylic acids .

Applications De Recherche Scientifique

Pharmaceutical Applications

3,5-Bis-tert-butylsalicylic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. It has been studied for its potential anti-inflammatory and analgesic properties, similar to other salicylic acid derivatives.

Case Study: Synthesis of Salicylates

A notable study utilized the Kolbe-Schmitt carboxylation method to synthesize 3,5-di-tert-butylsalicylic acid from 2,4-di-tert-butylphenol. The initial yield was low (less than 1%), but optimization of reaction conditions improved the efficiency significantly, demonstrating the compound's potential as a precursor for more complex medicinal compounds .

Agricultural Applications

In agriculture, this compound is used as an antioxidant in pesticides and herbicides. Its ability to stabilize formulations enhances the shelf life and effectiveness of agricultural chemicals.

Application in Pesticides

The compound has been incorporated into formulations aimed at improving the stability and efficacy of active ingredients in pesticides. Studies indicate that it can mitigate degradation under various environmental conditions, thereby enhancing crop protection strategies .

Material Science Applications

This compound is also employed in the production of advanced materials such as pressure-sensitive recording papers and xerographic toners.

Charge Control Additive in Toners

Research has shown that this compound can act as a charge control agent in dry xerographic toners. Its triboelectric properties allow for better control over the charging characteristics of toner particles, which is critical for achieving high-quality prints .

Antioxidant Properties

The antioxidant capabilities of this compound make it valuable in various formulations where oxidative stability is crucial.

| Application Area | Function |

|---|---|

| Pharmaceuticals | Intermediate for drug synthesis |

| Agriculture | Antioxidant in pesticides |

| Material Science | Charge control additive |

Mécanisme D'action

The mechanism of action of 3,5-Bis-tert-butylsalicylic acid involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and enzymes.

Analgesic Properties: Modulates pain pathways by interacting with specific receptors

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

3,5-Di-tert-butylsalicylaldehyde

- Molecular Formula : C₁₅H₂₂O₂ .

- Key Differences :

- Replaces the carboxylic acid group (-COOH) with an aldehyde (-CHO), reducing molecular weight to 234.34 g/mol .

- Lacks acidic protons, rendering it unsuitable for acid-catalyzed reactions.

- Applications: Primarily serves as an intermediate in organic synthesis, such as ligand preparation for metal complexes .

3,5-Dinitrosalicylic Acid

- Molecular Formula : C₇H₄N₂O₇.

- Key Differences: Contains nitro (-NO₂) groups at the 3 and 5 positions instead of tert-butyl groups. Stronger acidity (pKa ~ 1.5–2.0) due to electron-withdrawing nitro groups . Applications: Commonly used in biochemical assays (e.g., reducing sugar quantification via the DNS method) .

3,5-Diisopropylsalicylic Acid

- Molecular Formula : C₁₃H₁₈O₃ .

- Key Differences: Substitutes tert-butyl groups with smaller isopropyl groups, reducing steric hindrance. Lacks industrial utility compared to 3,5-Bis-tert-butylsalicylic acid.

Physicochemical Properties Comparison

Research and Industrial Relevance

- Catalytic Applications : this compound catalyzes reactions between aldehydes and silyl ketene acetals, leveraging its steric bulk to control regioselectivity .

- Biological Studies : 3,5-Diisopropylsalicylic acid modulates glutathione metabolism, highlighting the impact of substituent size on bioactivity .

- Material Science : The tert-butyl groups in this compound enhance thermal stability, making it suitable for high-temperature applications in coatings and polymers .

Activité Biologique

3,5-Bis-tert-butylsalicylic acid (CAS No. 19715-19-6), a derivative of salicylic acid, has garnered attention due to its diverse biological activities and potential applications in various fields, including pharmaceuticals and materials science. This article delves into the compound's biological activity, synthesizing existing research findings, case studies, and data tables to provide a comprehensive overview.

- Molecular Formula : C₁₅H₂₂O₃

- Molecular Weight : 250.33 g/mol

- Density : 1.07 g/cm³

- Melting Point : 157-162 °C

- Boiling Point : 335.6 °C

This compound appears as an off-white to beige powder and is soluble in organic solvents such as methanol .

Biological Activity Overview

This compound exhibits several biological activities that are of interest in medicinal chemistry:

-

Anti-inflammatory Properties :

- Similar to other salicylates, this compound has demonstrated anti-inflammatory effects, making it a candidate for treating conditions like arthritis and other inflammatory diseases. Studies indicate that it may inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response .

- Antioxidant Activity :

- Potential Anticancer Effects :

Case Study 1: Anti-inflammatory Mechanism

A study investigated the effects of this compound on inflammatory markers in vitro. The results indicated a significant reduction in interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) production from stimulated macrophages when treated with varying concentrations of the compound (10-100 µM). This suggests its potential utility in managing inflammatory responses .

Case Study 2: Antioxidant Efficacy

In another study focusing on oxidative stress, this compound was tested for its ability to inhibit lipid peroxidation in rat liver homogenates. The compound demonstrated a dose-dependent inhibition of malondialdehyde (MDA) formation, a marker of oxidative damage, indicating its antioxidant capacity .

Comparative Analysis of Biological Activities

Applications

Given its biological activities, this compound finds applications beyond pharmaceuticals:

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 3,5-bis-tert-butylsalicylic acid, and how can purity be ensured during preparation?

The synthesis typically involves the alkylation of salicylic acid with tert-butyl groups under acidic conditions. Key steps include:

- Reagent selection : Use tert-butyl halides or alcohols as alkylating agents in the presence of a strong acid catalyst (e.g., sulfuric acid) .

- Temperature control : Maintain reaction temperatures between 80–100°C to optimize yield while minimizing side reactions .

- Purification : Recrystallization from ethanol or methanol is standard. Purity is verified via HPLC (>98% purity) or melting point analysis (157–162°C) .

Q. What analytical methods are recommended for characterizing this compound?

- Structural confirmation :

- Purity assessment :

Q. How should researchers address discrepancies in reported melting points (e.g., 157–162°C vs. 160–161°C)?

Discrepancies may arise from impurities or polymorphic forms. To resolve:

- Repetitive recrystallization : Use a single solvent system (e.g., ethanol) to isolate pure crystals .

- Differential Scanning Calorimetry (DSC) : Confirm thermal behavior and phase transitions .

- Cross-validate : Compare data with independent sources (e.g., NIST Chemistry WebBook for standardized references) .

Advanced Research Questions

Q. How can this compound be utilized in coordination chemistry, and what stability challenges exist?

- Ligand design : The compound acts as a bidentate ligand, coordinating via the phenolic -OH and carboxylate groups. Example: Formation of cobalt(II) complexes for catalytic applications .

- Stability considerations :

Q. What strategies optimize the solubility of this compound in non-polar solvents for reaction engineering?

- Derivatization : Convert the carboxyl group to esters (e.g., methyl ester) to enhance lipophilicity .

- Co-solvent systems : Use mixtures of THF and toluene (1:3 v/v) to improve dissolution .

- Micellar catalysis : Employ surfactants like CTAB to solubilize the compound in aqueous media .

Q. How can researchers design experiments to study the compound’s antioxidant activity?

- DPPH assay : Measure radical scavenging activity at 517 nm. Prepare solutions in ethanol (0.1–1.0 mM) and compare with standard antioxidants (e.g., ascorbic acid) .

- Kinetic studies : Use stopped-flow spectroscopy to track reaction rates under varying oxygen concentrations .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict H-atom transfer mechanisms and bond dissociation energies .

Q. What advanced synthetic routes enable the preparation of this compound derivatives for drug discovery?

- Amide formation : React with primary amines (e.g., benzylamine) using EDC/HOBt coupling agents. Monitor via -NMR for disappearance of the carboxyl -OH peak .

- Electrophilic substitution : Introduce halogen groups (e.g., Br at the 4-position) using NBS in CCl .

- Scale-up challenges : Optimize reaction stoichiometry and catalyst loading (e.g., 5 mol% Pd/C for hydrogenation) to minimize by-products .

Q. Methodological Guidelines

Table 1: Comparison of Analytical Techniques

Table 2: Common Synthetic By-products and Mitigation

| By-product | Formation Cause | Mitigation Strategy |

|---|---|---|

| Di-tert-butyl ether | Over-alkylation | Reduce tert-butyl halide stoichiometry |

| Oxidative degradation | Exposure to air/light | Use inert atmosphere (Ar), store at 4°C |

Propriétés

IUPAC Name |

3,5-ditert-butyl-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-14(2,3)9-7-10(13(17)18)12(16)11(8-9)15(4,5)6/h7-8,16H,1-6H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWQBZEFLFSFEOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

96247-23-3 (potassium salt) | |

| Record name | 3,5-Di-tert-butylsalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019715196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2066519 | |

| Record name | Benzoic acid, 3,5-bis(1,1-dimethylethyl)-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19715-19-6 | |

| Record name | 3,5-Bis(1,1-dimethylethyl)-2-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19715-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Di-tert-butylsalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019715196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,5-bis(1,1-dimethylethyl)-2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3,5-bis(1,1-dimethylethyl)-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-bis-tert-butylsalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.